molecular formula C27H28ClN3O4 B4630772 4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one

4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one

Cat. No.: B4630772
M. Wt: 494.0 g/mol
InChI Key: YECWXFKOSKEVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C27H28ClN3O4 and its molecular weight is 494.0 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethoxy-2H-chromen-2-one is 493.1768341 g/mol and the complexity rating of the compound is 759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound has been studied for its potential in synthesizing new chemical entities with antimicrobial properties. For example, derivatives of 1,2,4-triazole, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives demonstrated good to moderate activities against various microorganisms, indicating the potential of such structures in developing new antimicrobial agents (Bektaş et al., 2010).

Structural Analysis and Crystallography

The compound's structure and crystalline form have been of interest in crystallography research. Studies on similar chromene derivatives have elucidated their crystal structures, providing insights into their molecular conformations and interactions. Such structural analyses are crucial for understanding the chemical and physical properties of these compounds, which can influence their biological activities and solubility (Manolov et al., 2012).

Anticancer Potential

Derivatives of chromene, akin to the compound , have been synthesized and assessed for their cytotoxicity against various cancer cell lines. These studies have found certain derivatives to exhibit potent activity, suggesting the potential of such compounds in anticancer drug development. The ability to induce apoptosis in cancer cells has been a particular focus, highlighting the therapeutic potential of these chemical entities (Mahmoodi et al., 2010).

Solubility and Pharmacokinetics

The solubility and partitioning behavior of similar triazole derivatives have been studied, revealing their solubility in various solvents and biological relevance. These properties are crucial for drug design, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of potential pharmaceuticals. Understanding the solubility and thermodynamics of these compounds can aid in optimizing their pharmacokinetic properties for better therapeutic efficacy (Volkova et al., 2020).

Catalysis and Synthetic Applications

Research into the use of polystyrene-supported catalysts for the synthesis of Warfarin and its analogues, including structures similar to the compound in discussion, showcases the broader synthetic applications of these chemical entities. Such studies contribute to the development of more efficient and environmentally friendly synthetic routes for pharmaceuticals, demonstrating the versatility of these compounds in organic synthesis (Alonzi et al., 2014).

Properties

IUPAC Name

4-[[4-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methyl]-6-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN3O4/c1-3-33-22-7-8-25-23(15-22)20(14-26(32)35-25)16-30-9-11-31(12-10-30)17-24-18(2)34-27(29-24)19-5-4-6-21(28)13-19/h4-8,13-15H,3,9-12,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECWXFKOSKEVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.